molecular formula C16H22ClN3O3 B7984395 4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester

4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B7984395
M. Wt: 339.82 g/mol
InChI Key: PDSBUXYMSNMESP-UHFFFAOYSA-N
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Description

4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-Amino-5-chlorobenzoic acid and piperazine.

    Formation of Intermediate: The 2-Amino-5-chlorobenzoic acid is first converted to its acid chloride using reagents like thionyl chloride (SOCl2).

    Coupling Reaction: The acid chloride is then reacted with piperazine to form the benzoyl-piperazine intermediate.

    Esterification: The intermediate is then esterified with tert-butyl chloroformate in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amino group, using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can occur at the carbonyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), catalytic amounts of acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Amino-5-chloro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 4-(2-Amino-5-chloro-benzoyl)-morpholine-1-carboxylic acid tert-butyl ester

Uniqueness

  • Structural Features : The presence of the piperazine ring and the specific substitution pattern make it unique.
  • Biological Activity : It may exhibit different biological activities compared to similar compounds due to its unique structure.

Properties

IUPAC Name

tert-butyl 4-(2-amino-5-chlorobenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3/c1-16(2,3)23-15(22)20-8-6-19(7-9-20)14(21)12-10-11(17)4-5-13(12)18/h4-5,10H,6-9,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSBUXYMSNMESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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